4'-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone
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Overview
Description
4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone is a chemical compound with the molecular formula C18H16F3NOS and a molecular weight of 351.39 g/mol . This compound is known for its use as a coupling reagent in organic synthesis. It is characterized by the presence of a thiomorpholine group attached to a trifluorobenzophenone core, which imparts unique chemical properties.
Preparation Methods
The synthesis of 4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone typically involves the reaction of 3,4,5-trifluorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceutical agents.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone involves its role as a coupling reagent. It facilitates the formation of bonds between different molecular entities by activating specific functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
4’-Thiomorpholinomethyl-3,4,5-trifluorobenzophenone can be compared with other coupling reagents, such as:
N,N’-Dicyclohexylcarbodiimide (DCC): Commonly used in peptide synthesis.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): Used in aqueous coupling reactions.
N-Hydroxysuccinimide (NHS): Often used in combination with EDC for amide bond formation.
Properties
IUPAC Name |
[4-(thiomorpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NOS/c19-15-9-14(10-16(20)17(15)21)18(23)13-3-1-12(2-4-13)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSQKBOXPXCETR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642943 |
Source
|
Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-26-1 |
Source
|
Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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